molecular formula C12H13BrS B11822243 3-Bromo-5-butyl-1-benzothiophene

3-Bromo-5-butyl-1-benzothiophene

Cat. No.: B11822243
M. Wt: 269.20 g/mol
InChI Key: USWBFQJDGNSTMM-UHFFFAOYSA-N
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Description

3-Bromo-5-butyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds that contain a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 3rd position and a butyl group at the 5th position makes this compound unique. It has a molecular formula of C12H13BrS and a molecular weight of 269.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-butyl-1-benzothiophene can be achieved through several methods. One common approach involves the bromination of 5-butyl-1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-butyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-butyl-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-butyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-butyl-1-benzothiophene is unique due to the presence of both the bromine atom and the butyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

3-bromo-5-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-2-3-4-9-5-6-12-10(7-9)11(13)8-14-12/h5-8H,2-4H2,1H3

InChI Key

USWBFQJDGNSTMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)SC=C2Br

Origin of Product

United States

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